molecular formula C₄H₉Cl₂O₄P B057314 Bis(2-chloroethyl) phosphate CAS No. 3040-56-0

Bis(2-chloroethyl) phosphate

Cat. No.: B057314
CAS No.: 3040-56-0
M. Wt: 222.99 g/mol
InChI Key: PMGHIGLOERPWGC-UHFFFAOYSA-N
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Description

Bis-(2-chloroethyl) phosphate is a dialkyl phosphate.

Scientific Research Applications

  • Exposure in Children : Studies have identified Bis(2-chloroethyl) phosphate in urine samples of children, indicating exposure from consumer products containing OPEs. The chemical was found in varying concentrations, highlighting the need for understanding its health impacts in early life (He et al., 2018).

  • Microbial Biotransformation : Research has shown that this compound can be biotransformed in sediment microcosms, indicating potential environmental degradation pathways. The study of microbial communities adapting to this compound provides insights into its environmental persistence and degradation (Zhou et al., 2020).

  • Cancer Research : this compound has been involved in studies related to cancer therapy, particularly in understanding the bioenergetics of tumors and the effects of treatments like 1,3-bis(2-chloroethyl)-1-nitrosourea on gliosarcomas (Steen et al., 1988).

  • Developmental Toxicity : Studies using zebrafish models have investigated the developmental toxicity of chlorinated phosphate esters (CPEs), including this compound. These studies are crucial for understanding the impact of these compounds on early vertebrate development (McGee et al., 2012).

  • Urinary Biomonitoring : Research has focused on biomonitoring of this compound through urinary metabolites. These studies provide important data for assessing human exposure and potential health risks associated with OPEs (Dodson et al., 2014).

  • Health Risk from Exposure : Several studies have assessed the health risks associated with this compound exposure, particularly in specific populations like children and people living in areas with high electronic waste. These studies help in understanding the extent and impact of exposure to this compound (Lu et al., 2017).

Safety and Hazards

BCEP is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential health risks, including neurological effects, reproductive effects, developmental effects, kidney effects, and cancer . It also poses risks to aquatic species like fish and aquatic invertebrates .

Properties

IUPAC Name

bis(2-chloroethyl) hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl2O4P/c5-1-3-9-11(7,8)10-4-2-6/h1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGHIGLOERPWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OP(=O)(O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184485
Record name Bis(2-chloroethyl) phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3040-56-0
Record name Bis(2-chloroethyl) phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3040-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-chloroethyl) phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003040560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2-chloroethyl) phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-chloroethyl) hydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.315
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIS(2-CHLOROETHYL) PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QN9Y6ZFZC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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